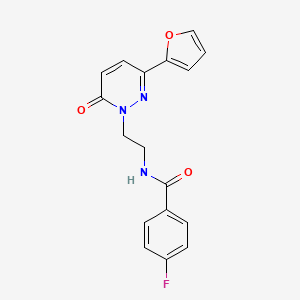

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability . These derivatives have been found to have anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, and blood-pressure-lowering effects . They are also used in agriculture as herbicides, insecticides, and plant protection agents .

Synthesis Analysis

New derivatives of 5-phenyl-1,3,4-oxadiazole, such as “this compound”, can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These are subsequently hydrolyzed in an aqueous methanol solution . The cleavage of the ester group results in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclodehydration, substitution, and hydrolysis . The cyclodehydration of unsymmetrical N,N′-diacylhydrazines leads to the formation of bromine-containing oxadiazoles . These are then substituted with diisopropyl iminodiacetate to yield ester derivatives . The ester derivatives are then hydrolyzed in an aqueous methanol solution to form the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be determined using various spectroscopic methods, including 1H and 13C NMR, and HRMS . These methods can provide information about the compound’s molecular structure, which can be used to infer its physical and chemical properties.Aplicaciones Científicas De Investigación

Antidepressant and Anticonvulsant Activities

N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide derivatives have shown significant antidepressant and anticonvulsant activities. For instance, compounds similar to this compound demonstrated markedly higher antidepressant activity compared to standard drugs in tail suspension behavioral despair tests and protected against clonic seizures induced in mice models (Abdel-Aziz et al., 2009).

Use in Condensing Agents for Polymer Synthesis

Compounds related to this compound have been used as condensing agents in chemical syntheses, particularly in the production of polymers. For example, they have been employed in the synthesis of polyamides and polyureas under mild conditions (Saegusa et al., 1989).

Apoptosis Induction and Anticancer Properties

These compounds have shown potential as apoptosis inducers, which is a critical mechanism for anticancer therapies. They have been identified as having apoptosis-inducing activities, leading to the discovery of potential drugs targeting cancer cells (Cai et al., 2006).

Liquid Crystal Architectures

This compound derivatives have been used in the design of new liquid crystal architectures. Modifications of classic calamitic mesogens with oxadiazole structures have led to the development of materials with unique liquid crystalline properties, useful in various applications including displays and sensors (Zafiropoulos et al., 2008).

Antiplatelet and Antithrombotic Properties

These compounds have also exhibited antiplatelet and antithrombotic properties. Specific derivatives have shown inhibitory effects against platelet aggregation and possess serotonin antagonistic properties, which can be valuable in cardiovascular disease treatment (Bethge et al., 2005).

Direcciones Futuras

The future directions for the research and development of “N-phenethyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide” and its derivatives could include further exploration of their biological activities and potential applications in medicine and agriculture. Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the production process .

Propiedades

IUPAC Name |

5-phenyl-N-(2-phenylethyl)-1,3,4-oxadiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-15(18-12-11-13-7-3-1-4-8-13)17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTPBSQLEBZFAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2760439.png)

![1-(Chloromethyl)-3-(2-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2760445.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B2760449.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)